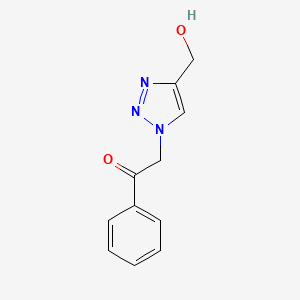

1-Phenacyl-1H-1,2,3-triazole-4-methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Phenacyl-1H-1,2,3-triazole-4-methanol is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-Phenacyl-1H-1,2,3-triazole-4-methanol features a triazole ring, which is a five-membered aromatic structure containing three nitrogen atoms. The presence of the phenyl group and hydroxymethyl group enhances its chemical reactivity and biological interactions. Triazoles are recognized for their ability to form stable complexes with various biological targets, making them valuable scaffolds in drug design.

Chemistry

This compound serves as a building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various chemical reactions:

- Click Chemistry : This method involves copper-catalyzed azide-alkyne cycloaddition reactions that allow for regioselective synthesis with high yields.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form aldehyde or carboxylic acid derivatives and reduction to yield amine derivatives.

| Reaction Type | Products Formed |

|---|---|

| Oxidation | (1-Phenacyl-1H-1,2,3-triazol-4-yl)carboxylic acid |

| Reduction | (1-Phenacyl-1H-1,2,3-triazol-4-yl)methylamine |

Biology

Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor against various targets:

- Carbonic Anhydrase : Its inhibitory effects on this enzyme can influence physiological processes like pH balance and ion transport.

- Steroid Sulfatase : It has shown promise in inhibiting steroid sulfatase activity, which is crucial in hormone metabolism and cancer progression. The compound's interaction with the enzyme may involve nucleophilic substitution reactions that inactivate the catalytic site.

Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated effectiveness against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 3.1 µg/mL.

Medicine

The compound's potential applications in medicine are particularly noteworthy:

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound could serve as effective anticancer agents by binding to estrogen receptors and influencing hormone signaling pathways .

Case Studies and Research Findings

Recent studies have highlighted various applications and mechanisms of action related to this compound:

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of steroid sulfatase by this compound revealed that it could significantly reduce the availability of active hormones for cancer cells. The most active derivative showed an IC50 value improved five-fold compared to the reference compound Irosustat .

Case Study 2: Antimicrobial Efficacy

Research demonstrated that derivatives synthesized from this scaffold exhibited potent activity against multiple-drug-resistant strains of Mycobacterium tuberculosis, outperforming traditional antibiotics like ethambutol .

Analyse Des Réactions Chimiques

Synthetic Routes to 1,2,3-Triazole Derivatives

The compound’s core structure is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

-

Phenacyl-substituted triazoles (e.g., 3h in ) are formed by reacting azides (e.g., 2-azido-1-phenylethan-1-one) with terminal alkynes under green LED irradiation (530 nm) in water with EY/CuCl₂ catalysis, yielding 70–85% isolated products .

Key Reaction Conditions:

| Reactants | Catalyst System | Conditions | Yield | Source |

|---|---|---|---|---|

| 2-azido-1-phenylethan-1-one + phenylacetylene | EY (5 mM), CuCl₂ (5 mM) | Green LED, 2–8 h | 70–85% |

Functionalization of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group at the C4 position undergoes selective transformations:

Oxidation to Carboxylic Acids

While direct data for this compound is unavailable, analogous triazole-methanol derivatives (e.g., (1-phenyl-1H-1,2,3-triazol-4-yl)methanol ) are oxidized to carboxylic acids using strong oxidizing agents like KMnO₄ or CrO₃ under acidic conditions .

Esterification

-

Methanol → Ester : Reaction with acyl chlorides or anhydrides in the presence of base (e.g., pyridine) converts the hydroxymethyl group to esters . For example, dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (1a ) is reduced to monoalcohol esters (2a ) using NaBH₄ .

Amination

-

Methanol → Methanamine : The hydroxymethyl group can be converted to an amine via a two-step process: (1) tosylation with TsCl, followed by (2) displacement with ammonia or amines . For instance, (1-phenyl-1H-1,2,3-triazol-4-yl)methanamine is synthesized this way .

Reduction of the Phenacyl Group

The ketone in the phenacyl moiety (-CO-) is susceptible to reduction:

-

NaBH₄ Reduction : In methanol/THF, NaBH₄ selectively reduces ketones to secondary alcohols. For example, 1-(2-oxo-2-phenylethyl)-triazole derivatives are reduced to 1-(2-hydroxy-2-phenylethyl)-triazoles in >98% yield .

Example Reduction Pathway:

| Starting Material | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| 1-Phenacyl-triazole derivative | NaBH₄ | 1-(2-Hydroxy-2-phenylethyl)-triazole | 98.5% |

Regioselective Modifications

The triazole ring’s N1 and C4/C5 positions influence reactivity:

-

N1 Substitution : Alkylation or arylation at N1 is common. For example, benzyl azides react with phenylacetylene to form N1-benzyl triazoles .

-

C4/C5 Functionalization : Electron-withdrawing groups (e.g., esters at C4) enhance the reactivity of C5 toward nucleophilic substitution .

Stability and Side Reactions

Propriétés

IUPAC Name |

2-[4-(hydroxymethyl)triazol-1-yl]-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c15-8-10-6-14(13-12-10)7-11(16)9-4-2-1-3-5-9/h1-6,15H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKGCEQIDDZQNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=C(N=N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.